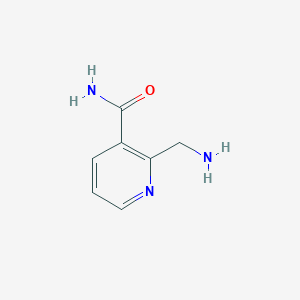![molecular formula C9H9N3O3 B13034795 Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate is a nitrogen-containing heterocyclic compound. The structure of this compound includes a pyrrole ring fused with a pyridazine ring, making it a unique scaffold for drug discovery and development .
Métodos De Preparación
The synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the reaction of a pyrrole derivative with an acyl bromide to form an acylethynylpyrrole. This intermediate can then undergo intramolecular cyclization in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyridazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridazine ring.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also contain a fused pyrrole ring but differ in their biological activities and targets.
Pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and are used in cancer therapy.
Pyridazine and pyridazinone derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This compound stands out due to its unique structure and potential for diverse biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
ethyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7(13)5-3-4-10-8(5)12-11-6/h3-4H,2H2,1H3,(H2,10,12,13) |
Clave InChI |
VAJWSZRDGIUYSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC2=C(C1=O)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)


![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)



![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)


